1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol
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Overview
Description
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary amines It features a methoxyphenyl group attached to an ethylamino moiety, which is further connected to a methylbutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol typically involves the following steps:
N-Alkylation of 2-Methoxyphenylamine: This step involves the reaction of 2-methoxyphenylamine with an appropriate alkylating agent, such as 1-bromo-2-methylpropane, under basic conditions to form the intermediate 1-(2-methoxyphenyl)ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain receptor sites.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol: This compound is structurally similar and has been studied for its anticancer properties.
(±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol: Another related compound with potential pharmaceutical applications.
Uniqueness: 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group with an ethylamino and methylbutanol moiety makes it a versatile molecule for various applications.
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)ethylamino]-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)13(16)9-15-11(3)12-7-5-6-8-14(12)17-4/h5-8,10-11,13,15-16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGAWCMNCAFVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CC=CC=C1OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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